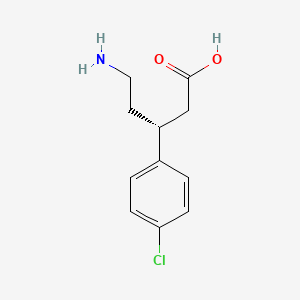

(R)-5-Amino-3-(4-chloro-phenyl)-pentanoic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-5-Amino-3-(4-Chlorphenyl)-pentansäure umfasst in der Regel folgende Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit dem kommerziell erhältlichen 4-Chlorbenzaldehyd und Nitroethan.

Nitroaldolreaktion: Der erste Schritt beinhaltet eine Nitroaldol-(Henry)-Reaktion zwischen 4-Chlorbenzaldehyd und Nitroethan, um 4-Chlor-β-nitrostyrol zu bilden.

Reduktion: Die Nitrogruppe wird dann mit einem geeigneten Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert.

Aminierung: Das resultierende Amin wird weiter mit Acrylnitril umgesetzt, um das entsprechende Nitril zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von (R)-5-Amino-3-(4-Chlorphenyl)-pentansäure kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und effizienten Reinigungstechniken wie Kristallisation und Chromatographie.

Chemische Reaktionsanalyse

Reaktionstypen

(R)-5-Amino-3-(4-Chlorphenyl)-pentansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Das Chloratom am Phenylring kann nukleophile Substitutionsreaktionen eingehen, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung verschiedener substituierter Phenylderivate.

Wissenschaftliche Forschungsanwendungen

(R)-5-Amino-3-(4-Chlorphenyl)-pentansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht wegen seiner Interaktionen mit GABA_B-Rezeptoren und seinem Potenzial als neuropharmakologisches Mittel.

Medizin: Untersucht wegen seiner möglichen therapeutischen Wirkungen bei Erkrankungen wie Spastik, Epilepsie und Angststörungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt und als Referenzverbindung in der analytischen Chemie

Wirkmechanismus

Der primäre Wirkmechanismus von (R)-5-Amino-3-(4-Chlorphenyl)-pentansäure beinhaltet seine Interaktion mit GABA_B-Rezeptoren. Es wirkt als Agonist, bindet an diese Rezeptoren und ahmt den inhibitorischen Neurotransmitter GABA nach. Dies führt zur Aktivierung nachgeschalteter Signalwege, die zur Modulation der neuronalen Erregbarkeit und Neurotransmitterfreisetzung führen.

Eigenschaften

Molekularformel |

C11H14ClNO2 |

|---|---|

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

(3R)-5-amino-3-(4-chlorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H14ClNO2/c12-10-3-1-8(2-4-10)9(5-6-13)7-11(14)15/h1-4,9H,5-7,13H2,(H,14,15)/t9-/m1/s1 |

InChI-Schlüssel |

QXAGSDSDBMVSQR-SECBINFHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@H](CCN)CC(=O)O)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(CCN)CC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitroethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitroethane to form 4-chloro-β-nitrostyrene.

Reduction: The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amination: The resulting amine undergoes further reaction with acrylonitrile to form the corresponding nitrile.

Industrial Production Methods

Industrial production of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with GABA_B receptors and its potential as a neuropharmacological agent.

Medicine: Investigated for its potential therapeutic effects in conditions such as spasticity, epilepsy, and anxiety disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Wirkmechanismus

The primary mechanism of action of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid involves its interaction with GABA_B receptors. It acts as an agonist, binding to these receptors and mimicking the inhibitory neurotransmitter GABA. This leads to the activation of downstream signaling pathways that result in the modulation of neuronal excitability and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Baclofen: Ein bekannter GABA_B-Rezeptoragonist, der klinisch als Muskelrelaxans eingesetzt wird.

Gabapentin: Ein weiteres GABA-Analog, das zur Behandlung neuropathischer Schmerzen und Epilepsie eingesetzt wird.

Pregabalin: Ähnlich wie Gabapentin, wird es für neuropathische Schmerzen und als Antikonvulsivum eingesetzt

Einzigartigkeit

(R)-5-Amino-3-(4-Chlorphenyl)-pentansäure ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die unterschiedliche pharmakologische Eigenschaften verleihen. Im Gegensatz zu Baclofen besitzt es einen Chlorsubstituenten am Phenylring, der möglicherweise seine Bindungsaffinität und Selektivität für GABA_B-Rezeptoren erhöht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.